molecular formula C10H12BrClFN B14132427 C10H12BrClFN

C10H12BrClFN

Cat. No.: B14132427
M. Wt: 280.56 g/mol
InChI Key: ZMGOCVOUHHILQZ-UHFFFAOYSA-N
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Description

C₁₀H₁₂BrClFN is a halogenated organic compound with a molecular weight of 280.56–280.57 g/mol, featuring bromine (Br), chlorine (Cl), fluorine (F), and nitrogen (N) substituents . It serves as a versatile small-molecule scaffold in medicinal chemistry and drug discovery, primarily used in laboratory research . The compound exists in multiple structural isomers, differing in the positions of halogens and the configuration of cyclic amine backbones. Key analogs include phenylpyrrolidine, cyclopropanamine, and cyclobutane derivatives, each with distinct physicochemical and biological properties .

Properties

Molecular Formula

C10H12BrClFN

Molecular Weight

280.56 g/mol

IUPAC Name

7-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline;hydrochloride

InChI

InChI=1S/C10H11BrFN.ClH/c1-13-3-2-9-7(6-13)4-8(11)5-10(9)12;/h4-5H,2-3,6H2,1H3;1H

InChI Key

ZMGOCVOUHHILQZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2F)Br.Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Diversity and Key Features

The following table summarizes six analogs of C₁₀H₁₂BrClFN, highlighting structural differences, CAS numbers, and available

Compound Name CAS Number Backbone Structure Substituent Positions Purity Molecular Weight (g/mol) Key Applications
3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride 1807885-05-7 Cyclobutane-amine Br at C3, F at C4 of phenyl ring ≥95% 280.56 Versatile scaffold for drug discovery
2-(5-Bromo-2-fluorophenyl)pyrrolidine hydrochloride 2304584-12-9 Pyrrolidine Br at C5, F at C2 of phenyl ring ≥97% 280.56 Neurological research
(R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine hydrochloride 1391514-45-6 Pyrrolidine (R-enantiomer) Br at C2, F at C5 of phenyl ring Not specified 280.56 Chiral intermediate in synthesis
N-(4-Bromo-2-fluorobenzyl)cyclopropanamine HCl 1400645-37-5 Cyclopropanamine Br at C4, F at C2 of benzyl group ≥95% 280.56 Ligand design for receptor studies
Unspecified derivative (CAS 1956332-80-1) 1956332-80-1 Not available Not available Not specified 280.56 Inhibitory studies (exact use unknown)
Unspecified derivative (CAS 2703745-97-3) 2703745-97-3 Not available Not available Not specified 280.56 Research chemical (hazardous properties)

Physicochemical and Functional Differences

  • Substituent Positions :

    • The position of Br and F on the aromatic ring significantly impacts electronic properties and binding affinity. For example, 2-(5-Bromo-2-fluorophenyl)pyrrolidine (Br at C5, F at C2) may exhibit different dipole moments compared to 3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine (Br at C3, F at C4) .
    • Enantiomeric forms, such as (R)-2-(2-Bromo-5-fluorophenyl)pyrrolidine, are critical for stereoselective interactions in biological systems .
  • Backbone Flexibility :

    • Cyclopropanamine (rigid) vs. pyrrolidine (moderately flexible) backbones influence conformational stability and target selectivity .
  • Safety and Handling :

    • CAS 2703745-97-3 carries hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), indicating higher toxicity compared to other analogs .

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